molecular formula C11H15N5S2 B2817129 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-94-7

4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Número de catálogo: B2817129
Número CAS: 868221-94-7
Peso molecular: 281.4
Clave InChI: BUBOEKOVDMJXJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4,6-Dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. A sulfanyl (-S-) bridge connects the pyrimidine to a 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole moiety. This structure combines sulfur-containing functional groups with nitrogen-rich heterocycles, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name

4,6-dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S2/c1-7-5-8(2)13-10(12-7)18-6-9-14-15-11(17-4)16(9)3/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBOEKOVDMJXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thiolpyrimidine with 4-methyl-5-methylsulfanyl-1,2,4-triazole in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms

    Substitution: Substituted pyrimidine derivatives

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Pyrimidine Derivatives with Sulfur Linkages

  • 4,6-Dichloro-2-(Methylsulfanyl)Pyrimidine (DCSMP) Derivatives: DCSMP serves as a precursor for synthesizing sulfur-bridged heterocycles like [1,4]oxathiino[2,3-d]pyrimidines and [1,4]dithiino[2,3-d]pyrimidines. For example, 7-(alkylsulfanyl)[1,4]dithiino[2,3-d]pyrimidine-6-carbonitriles are synthesized via lithiation of DCSMP, followed by sulfur and 2-bromoacetonitrile reactions . In contrast, the target compound replaces chlorine substituents with methyl groups and incorporates a triazole ring, enhancing lipophilicity and steric bulk.
  • 4-Ethyl-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl]-4H-1,2,4-Triazole-3(2H)-Thione: This compound () exhibits conformational polymorphism, with two polymorphs differing in molecular packing despite similar bond lengths and angles.

Triazole-Linked Pyrimidines

  • N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide :
    Vikas et al. (2014) synthesized this class of compounds, which feature a triazole-pyrimidine backbone modified with carbamoyl and pyridyl groups. The target compound lacks the carbamoyl moiety but includes a methylsulfanyl group, which may alter solubility and electronic properties. Such modifications could influence biological activity, such as enzyme inhibition .

  • Ethyl (4,6-Dimethylpyrimidin-2-yl)AminoAcetate: This derivative () replaces the sulfanyl bridge with an oxo-acetate group. The target compound’s sulfanyl linkage could enhance metal-binding capacity or redox activity .

Crystallographic Insights

The Cambridge Structural Database (CSD) () provides data on bond lengths and angles for similar compounds. For example, the triazole-pyrimidine linkage in the target compound likely exhibits bond lengths of ~1.65–1.75 Å for C-S bonds and ~1.30–1.40 Å for C-N bonds, consistent with related structures .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the triazole moiety via cyclization of thiosemicarbazides or hydrazine derivatives.
  • Step 2 : Introduction of sulfanyl groups using alkyl thiols (e.g., methylsulfanyl) under basic conditions (NaOH/MeOH) .
  • Step 3 : Coupling the triazole and pyrimidine moieties via nucleophilic substitution or thiol-ene reactions.

Q. Critical Parameters :

  • Temperature: 60–80°C for cyclization steps.
  • pH: Alkaline conditions (pH 9–11) for sulfanylation.
  • Catalysts: Pd/C for cross-coupling; triethylamine for deprotonation .

Table 1 : Example Reaction Conditions and Yields

StepReagentsSolventTemp (°C)Yield (%)
1Hydrazine, CS₂EtOH7065–75
2CH₃SH, NaOHMeOHRT80–85
3Pd/C, K₂CO₃DMF10060–70

Q. How can structural integrity and purity be confirmed post-synthesis?

Methodological approaches include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., methylsulfanyl at δ 2.1–2.3 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .
    • IR : Confirm S–H (2550 cm⁻¹) and C=N (1650 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., triazole-pyrimidine dihedral angles) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 378.5) .

Advanced Research Questions

Q. What is the compound’s mechanism of interaction with ATP-utilizing enzymes, and how does its substitution pattern influence activity?

The triazole and pyrimidine moieties enable competitive inhibition of ATP-binding pockets. Key interactions:

  • Hydrogen Bonding : Pyrimidine N-atoms with enzyme backbone (e.g., kinase catalytic domains).
  • Hydrophobic Contacts : Methylsulfanyl groups enhance binding to hydrophobic residues .

Q. Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :
    • 4-Methyl on Triazole : Increases steric hindrance, reducing off-target binding.
    • Methylsulfanyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability .

Table 2 : Activity vs. Substituent Variations

Substituent (R)IC₅₀ (ATPase Inhibition, μM)LogP
CH₃12.32.5
CF₃8.73.1
Ph25.63.4

Q. How can conflicting data on biological activity across studies be resolved?

Common contradictions arise from:

  • Assay Variability : Differences in enzyme sources (e.g., human vs. bacterial ATPases).
  • Purity Issues : Impurities >5% skew IC₅₀ values.

Q. Resolution Strategies :

Orthogonal Assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., cytotoxicity) assays .

Analytical Cross-Validation : Use NMR-coupled HPLC to correlate purity with activity .

Computational Modeling : MD simulations to predict binding affinities under varied conditions .

Example Case : A study reporting IC₅₀ = 10 μM (vs. 25 μM in another) was traced to residual DMSO in stock solutions altering enzyme kinetics .

How do structural analogs of this compound compare in targeting fungal vs. cancer pathways?

Q. Key Comparisons :

  • Antifungal Analogs : Replace pyrimidine with benzothiazole; higher selectivity for fungal CYP51 (e.g., MIC = 2 μg/mL vs. Candida spp.) .
  • Anticancer Analogs : Introduce fluorobenzyl groups (e.g., 4-F substitution) to stabilize interactions with topoisomerase II .

Table 3 : Activity of Structural Analogs

Analog StructureTarget PathwayEfficacy (IC₅₀/MIC)
Benzothiazole-triazoleFungal CYP512 μg/mL
Fluorobenzyl-pyrimidineTopoisomerase II0.8 μM
Parent CompoundATPase12.3 μM

What computational methods are recommended for predicting the compound’s reactivity in novel reactions?

  • DFT Calculations : Optimize transition states for sulfanyl group substitutions (e.g., B3LYP/6-31G* level) .
  • Docking Studies : AutoDock Vina to screen binding modes with kinase domains (RMSD <2.0 Å acceptable) .
  • QSAR Models : Use topological descriptors (e.g., Wiener index) to predict logD and solubility .

How can researchers address solubility challenges during in vitro testing?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate esters (water solubility increases 10-fold) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm; PDI <0.2) .

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